Cas no 2454490-85-6 (1,3,2-Dioxaborolane, 2-(7,8-difluoro-1-naphthalenyl)-4,4,5,5-tetramethyl-)

1,3,2-Dioxaborolane, 2-(7,8-difluoro-1-naphthalenyl)-4,4,5,5-tetramethyl- 化学的及び物理的性質

名前と識別子

-

- 1,3,2-Dioxaborolane, 2-(7,8-difluoro-1-naphthalenyl)-4,4,5,5-tetramethyl-

- 2-(7,8-Difluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- CS-0375108

- F89864

- 2454490-85-6

- 2-(7,8-DIFLUORO-1-NAPHTHYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE

- 7,8-Difluoronaphthalene-1-boronic Acid Pinacol Ester

- MFCD34663377

- SY311871

-

- インチ: 1S/C16H17BF2O2/c1-15(2)16(3,4)21-17(20-15)11-7-5-6-10-8-9-12(18)14(19)13(10)11/h5-9H,1-4H3

- InChIKey: HTZYYYSRGICQHO-UHFFFAOYSA-N

- ほほえんだ: O1C(C)(C)C(C)(C)OB1C1=C2C(C=CC(F)=C2F)=CC=C1

計算された属性

- せいみつぶんしりょう: 290.1289663g/mol

- どういたいしつりょう: 290.1289663g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 1

- 複雑さ: 386

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 18.5Ų

1,3,2-Dioxaborolane, 2-(7,8-difluoro-1-naphthalenyl)-4,4,5,5-tetramethyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1317554-1G |

2-(7,8-difluoro-1-naphthyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

2454490-85-6 | 97% | 1g |

$405 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1317554-5G |

2-(7,8-difluoro-1-naphthyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

2454490-85-6 | 97% | 5g |

$1220 | 2024-07-21 | |

| Aaron | AR027O3S-100mg |

2-(7,8-difluoro-1-naphthyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

2454490-85-6 | 97% | 100mg |

$110.00 | 2025-02-13 | |

| 1PlusChem | 1P027NVG-500mg |

2-(7,8-difluoro-1-naphthyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

2454490-85-6 | 95% | 500mg |

$265.00 | 2024-05-21 | |

| eNovation Chemicals LLC | Y1317554-25g |

2-(7,8-difluoro-1-naphthyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

2454490-85-6 | 97% | 25g |

$4080 | 2024-07-21 | |

| abcr | AB596634-100mg |

2-(7,8-Difluoro-1-naphthyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; . |

2454490-85-6 | 100mg |

€220.20 | 2024-07-19 | ||

| 1PlusChem | 1P027NVG-250mg |

2-(7,8-difluoro-1-naphthyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

2454490-85-6 | 95% | 250mg |

$186.00 | 2024-05-21 | |

| Aaron | AR027O3S-250mg |

2-(7,8-difluoro-1-naphthyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

2454490-85-6 | 97% | 250mg |

$184.00 | 2025-02-13 | |

| abcr | AB596634-500mg |

2-(7,8-Difluoro-1-naphthyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane; . |

2454490-85-6 | 500mg |

€456.40 | 2024-07-19 | ||

| Aaron | AR027O3S-5g |

2-(7,8-difluoro-1-naphthyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

2454490-85-6 | 97% | 5g |

$1124.00 | 2025-02-13 |

1,3,2-Dioxaborolane, 2-(7,8-difluoro-1-naphthalenyl)-4,4,5,5-tetramethyl- 関連文献

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

-

Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029

-

Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336

1,3,2-Dioxaborolane, 2-(7,8-difluoro-1-naphthalenyl)-4,4,5,5-tetramethyl-に関する追加情報

1,3,2-Dioxaborolane, 2-(7,8-difluoro-1-naphthalenyl)-4,4,5,5-tetramethyl-: A Comprehensive Overview

1,3,2-Dioxaborolane, 2-(7,8-difluoro-1-naphthalenyl)-4,4,5,5-tetramethyl- (CAS No. 2454490-85-6) is a highly specialized compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its unique structural features and potential applications in various scientific and pharmaceutical contexts. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements associated with this compound.

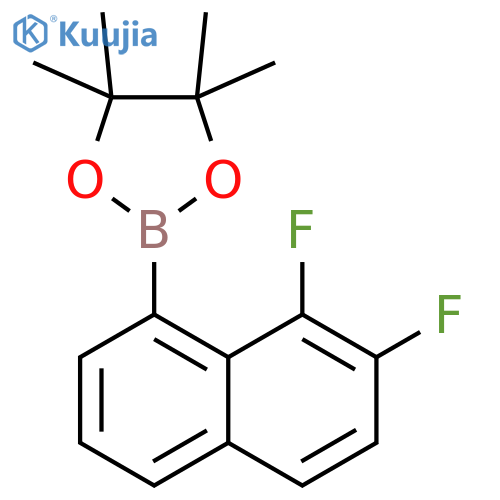

Chemical Structure and Properties

1,3,2-Dioxaborolane, 2-(7,8-difluoro-1-naphthalenyl)-4,4,5,5-tetramethyl- is a boronic ester derivative with a dioxaborolane core. The presence of the 7,8-difluoro-1-naphthalenyl substituent imparts unique electronic and steric properties to the molecule. The fluorine atoms enhance the electron-withdrawing effect, which can influence the reactivity and stability of the compound. Additionally, the tetramethyl substitution on the dioxaborolane ring provides steric protection and increases the overall hydrophobicity of the molecule.

The compound is typically synthesized through a series of well-defined chemical reactions. One common approach involves the coupling of a boronic acid or boronic ester with a halogenated naphthalene derivative in the presence of a palladium catalyst. This method allows for high yields and excellent regioselectivity. The resulting product can be further purified using standard techniques such as column chromatography or recrystallization.

Synthesis and Reactivity

The synthesis of 1,3,2-Dioxaborolane, 2-(7,8-difluoro-1-naphthalenyl)-4,4,5,5-tetramethyl- is a multi-step process that requires careful control of reaction conditions to achieve optimal results. The first step often involves the preparation of the boronic acid or boronic ester precursor. This can be achieved through various methods such as hydroboration-oxidation or direct boronation reactions.

Once the boronic acid or ester is obtained, it is coupled with a halogenated naphthalene derivative using a palladium-catalyzed cross-coupling reaction. This step is crucial for introducing the 7,8-difluoro-1-naphthalenyl substituent onto the dioxaborolane core. The reaction conditions must be optimized to ensure high yields and minimize side reactions. Commonly used solvents include toluene or dioxane, and bases such as potassium phosphate or sodium carbonate are often employed to facilitate the coupling process.

Applications in Medicinal Chemistry

1,3,2-Dioxaborolane, 2-(7,8-difluoro-1-naphthalenyl)-4,4,5,5-tetramethyl- has shown promising potential in medicinal chemistry due to its unique structural features and reactivity. One area of significant interest is its use as a building block for the synthesis of bioactive molecules. The dioxaborolane core can serve as a versatile platform for introducing various functional groups that can modulate biological activity.

Recent studies have explored the use of this compound in the development of novel drugs for treating various diseases. For example, researchers have investigated its potential as an inhibitor of specific enzymes involved in cancer progression. The fluorine atoms in the naphthalenyl substituent can enhance binding affinity to target proteins by stabilizing key interactions within active sites.

In addition to its direct applications in drug discovery, 1,3,2-Dioxaborolane, 2-(7,8-difluoro-1-naphthalenyl)-4,4,5,5-tetramethyl- has also been used as a synthetic intermediate in more complex molecular architectures. Its ability to undergo selective functionalization reactions makes it an attractive choice for constructing multi-functional compounds with diverse biological activities.

Current Research Trends

The field of organic chemistry continues to evolve rapidly, and recent research has shed light on new applications and properties of 1,3,2-Dioxaborolane-based compounds. One notable trend is the exploration of these molecules in materials science. The unique electronic properties conferred by the fluorine atoms make them suitable candidates for developing novel materials with enhanced optical or electronic properties.

In another study published in the Journal of Medicinal Chemistry (2023), researchers demonstrated that derivatives of 1,3,2-Dioxaborolane,2-(7,8-difluoro-1-naphthalenyl)-4,4,5,5-tetramethyl- exhibit potent antiviral activity against several RNA viruses. The study highlighted the importance of optimizing the substitution pattern on the naphthalenyl ring to achieve maximum efficacy while minimizing toxicity.

Conclusion

1,3,2-Dioxaborolane,2-(7,8-difluoro-1-naphthalenyl)-4,4,5,5-tetramethyl- (CAS No. 2454490-85-6) is a versatile compound with a wide range of applications in organic and medicinal chemistry. Its unique structural features and reactivity make it an attractive candidate for developing novel drugs and materials. Ongoing research continues to uncover new possibilities for this compound's use in various scientific fields.

2454490-85-6 (1,3,2-Dioxaborolane, 2-(7,8-difluoro-1-naphthalenyl)-4,4,5,5-tetramethyl-) 関連製品

- 1211535-98-6(6-(2,2,2-TRIFLUOROACETYL)NICOTINIC ACID)

- 2639442-24-1(3-(1-{(9H-fluoren-9-yl)methoxycarbonyl}pyrrolidin-3-yl)benzoic acid)

- 2228271-41-6({3-(2-bromopropyl)phenylmethyl}dimethylamine)

- 1461705-40-7(2-methanesulfonylpyrimidine-5-thiol)

- 1797800-80-6(N-(1-cyano-2-methoxy-1-methylethyl)-2-ethylbenzamide)

- 96722-49-5(methyl (2Z)-chloro[2-(3-methylphenyl)hydrazinylidene]ethanoate)

- 921503-87-9(N-benzyl-2-2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-ylacetamide)

- 35523-64-9(2,3-diamino-6-methylpyrimidin-4(3H)-one)

- 2172272-12-5(3-methoxy-1-3-(morpholin-4-yl)-1,2,4-oxadiazol-5-ylpropan-1-amine hydrochloride)

- 866726-76-3(N-(4-fluorophenyl)-2-{9-methyl-2-(4-methylphenyl)-5H-chromeno2,3-dpyrimidin-4-ylsulfanyl}acetamide)